3-(4-Trifluoromethoxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRQYCVOENWMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683607 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237747-77-1 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Trifluoromethoxyphenyl Phenol and Analogues
Strategies for Incorporating the Trifluoromethoxy Moiety
The formation of the aryl trifluoromethyl ether linkage is a primary challenge in synthesizing compounds like 3-(4-trifluoromethoxyphenyl)phenol. Historically, harsh conditions were necessary, but modern chemistry has ushered in milder and more versatile methodologies. These strategies primarily focus on the direct or indirect conversion of a phenolic hydroxyl group into a trifluoromethoxy group.
Starting directly from phenols is a common and logical approach to synthesizing aryl trifluoromethyl ethers. Various methods have been developed, ranging from classical, high-temperature reactions to modern, metal-mediated or photochemically-induced transformations.
One of the early methods for the synthesis of aryl trifluoromethyl ethers involves a two-step process utilizing harsh reagents. In the first step, a phenol (B47542) is reacted with carbonyl fluoride (B91410) (COF2) to form a fluoroformate intermediate. This intermediate is then treated with sulfur tetrafluoride (SF4) at elevated temperatures to yield the final aryl trifluoromethyl ether. nih.gov These reactions are typically conducted in high-pressure vessels due to the gaseous nature of the reagents and the required high temperatures. nih.gov
Table 1: Synthesis of Aryl Trifluoromethyl Ethers via COF2 and SF4
This table illustrates typical reaction conditions and yields for the formation of ArOCF3 from phenols using carbonyl fluoride and sulfur tetrafluoride. The process involves heating in a pressure vessel. nih.gov
| Phenol (ArOH) | COF2 (mol) | SF4 (mol) | Product (ArOCF3) | Yield (%) |
| C6H5OH | 3.0 | 2.5 | C6H5OCF3 | 62 |
| 4-O2NC6H4OH | 1.1 | 1.2 | 4-O2NC6H4OCF3 | 70 |
| 4-ClC6H4OH | 1.1 | 1.2 | 4-ClC6H4OCF3 | 77 |
Phenol-Based Trifluoromethyl Ether Formation
In Situ Chlorination/Fluorination Sequences from Phenols
A more direct route from phenols involves an in situ chlorination followed by fluorination. In this method, the phenol is heated with tetrachloromethane (CCl4) and anhydrous hydrogen fluoride (HF) in a pressure vessel, often with a catalytic amount of a Lewis acid like boron trifluoride (BF3). nih.gov This sequence generates the trichloromethyl aryl ether intermediate without isolation, which is then immediately fluorinated to the desired trifluoromethyl aryl ether under the reaction conditions. nih.gov A significant limitation of this approach is its incompatibility with substrates that have ortho substituents capable of hydrogen bonding with the phenolic hydroxyl group. nih.gov Another variation involves the conversion of aryl chlorothionoformates into trichloromethyl aryl ethers, which are subsequently fluorinated using antimony trifluoride (SbF3) with a catalytic quantity of antimony pentachloride (SbCl5). nih.gov
Modern synthetic chemistry has seen the development of electrophilic trifluoromethylating reagents that enable the direct O-trifluoromethylation of phenols under milder conditions. These reagents act as "CF3+" synthons.
Hypervalent Iodine Reagents: Reagents developed by the Togni group, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are stable, easy to handle, and have become widely used for electrophilic trifluoromethylation. chemrevlett.com However, their reaction with phenols can be complex. In many cases, trifluoromethylation occurs on the aromatic ring (C-trifluoromethylation) at the ortho and para positions rather than on the oxygen atom. chemrevlett.com O-trifluoromethylation can sometimes be achieved as a minor product, particularly if the ortho and para positions are blocked. chemrevlett.com
Dibenzofuranium Salts: The Umemoto reagents, specifically O-(trifluoromethyl)dibenzofuranium salts, are another class of electrophilic CF3-transfer agents. nih.gov They can achieve direct O-trifluoromethylation of alcohols and phenols. nih.govchemrevlett.com A significant drawback of this method is the need to prepare the reagent in situ via photochemical decomposition at very low temperatures (-100 °C), which can limit its practicality and scalability. nih.gov
A two-step procedure involving the formation of xanthates from phenols, followed by oxidative desulfurization-fluorination, provides a more general and practical route to aryl trifluoromethyl ethers. This method uses reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as pyridine-HF, tolerating a wider range of functional groups. nih.gov
A cutting-edge methodology utilizes visible light to promote the trifluoromethylation of phenol derivatives. Researchers have developed a method using commercially available trifluoroiodomethane (CF3I) as the trifluoromethyl source and a simple base in an organic solvent. chemistryviews.org When the reaction mixture is irradiated with visible light (e.g., 450 nm LED) at room temperature, multiple trifluoromethyl groups can be introduced onto the phenol derivative. chemistryviews.org The proposed mechanism involves the formation of a photoexcited phenoxide intermediate, which undergoes single-electron transfers with CF3I to sequentially functionalize the molecule. chemistryviews.org This approach provides access to multi-CF3-substituted phenols, which can be valuable in materials science and drug discovery. chemistryviews.org In certain cases, the efficiency of this photocatalytic reaction can be enhanced by using a cyanoarene-based photocatalyst. chemistryviews.org
Table 2: Visible-Light-Promoted Trifluoromethylation of Phenol
This table presents data on the photocatalytic trifluoromethylation of phenol, showing the distribution of products based on the number of CF3 groups added. chemistryviews.org
| Substrate | Product(s) | Yield (%) |
| Phenol | 2-(Trifluoromethyl)phenol | 13 |
| 4-(Trifluoromethyl)phenol (B195918) | 22 | |
| 2,4-Bis(trifluoromethyl)phenol | 32 | |
| 2,6-Bis(trifluoromethyl)phenol | 7 | |
| 2,4,6-Tris(trifluoromethyl)phenol | 15 |
Cross-Coupling Approaches for Aryl-Aryl and Aryl-Alkenyl Linkages
To construct the core biaryl structure of this compound, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions create a carbon-carbon bond between two aromatic rings. The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for this purpose.
A plausible synthetic route to this compound via a Suzuki-Miyaura coupling would involve the reaction of a 4-trifluoromethoxyphenyl derivative with a suitably functionalized and protected 3-hydroxyphenyl derivative. For example, 4-trifluoromethoxyphenylboronic acid can be coupled with a protected 3-halophenol, such as 3-bromo-1-(benzyloxy)benzene. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base. Following the successful coupling, the protecting group on the phenol (e.g., benzyl) is removed to yield the final product.
Table 3: Illustrative Suzuki-Miyaura Coupling for Biaryl Synthesis
This table outlines a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds, which is the key step in forming the backbone of this compound.
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Product Type |
| 3-Bromo-1-(benzyloxy)benzene | 4-(Trifluoromethoxy)phenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Protected Biaryl Phenol |
| 3-Iodophenol (protected) | 4-(Trifluoromethoxy)phenylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | K3PO4 | Protected Biaryl Phenol |
| 4-(Trifluoromethoxy)bromobenzene | 3-(Benzyloxy)phenylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | Protected Biaryl Phenol |
Other cross-coupling reactions, such as Negishi (using an organozinc reagent) or Stille (using an organotin reagent), could also be employed to form the crucial aryl-aryl bond, providing alternative pathways to the target molecule and its analogues.
Suzuki-Miyaura Cross-Coupling Utilizing Trifluoromethoxyphenyl Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov It involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com
In the context of synthesizing biaryls like this compound, this reaction would typically couple a trifluoromethoxyphenyl boronic acid with a suitably protected 3-halophenol or a phenol derivative. A key challenge is the activation of the fairly inert aryl carbon-oxygen bond in phenol derivatives. nih.gov To overcome this, phenols are often converted into better leaving groups such as carbamates or sulfamates, which can then participate in cross-coupling reactions, sometimes utilizing nickel catalysts instead of palladium. nih.govnih.gov
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the bond between the aryl group and the leaving group (e.g., a halide or sulfamate), forming a Pd(II) complex. youtube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the leaving group. This step requires the presence of a base. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Table 1: Example of Suzuki-Miyaura Reaction Partners for Biaryl Synthesis
| Aryl Partner (Electrophile) | Boronic Acid (Nucleophile) | Catalyst System | Product Type |
|---|---|---|---|
| O-Aryl Carbamate | Aryl Boronic Acid | NiCl2(PCy3)2 | Biaryl |
| O-Aryl Sulfamate | Heteroaryl Boronic Acid | NiCl2(dppp) / K3PO4 | Heteroaryl-Aryl |
This table illustrates general combinations for the Suzuki-Miyaura reaction. Specific substrates and conditions may vary.
Research has demonstrated the successful coupling of various aryl sulfamates and carbamates with a broad scope of boronic acids, tolerating both electron-donating and electron-withdrawing groups and even sterically hindered substrates. nih.gov
Heck Reaction for Propenoyl Linkage Construction
The Mizoroki-Heck reaction is another powerful palladium-catalyzed cross-coupling method, used to form carbon-carbon bonds by coupling aryl or vinyl halides with alkenes. organic-chemistry.orgyoutube.com This reaction is particularly useful for the synthesis of substituted alkenes and has found extensive application in the synthesis of complex molecules and natural products. youtube.combeilstein-journals.org
For creating analogues of this compound with a propenoyl linkage, the Heck reaction would involve reacting a (4-trifluoromethoxyphenyl)halide with a phenol bearing an acrylate (B77674) group. A significant advantage of the Heck reaction is its typical stereoselectivity, generally yielding the trans isomer due to steric factors during the coupling process. youtube.com The reaction demonstrates a high tolerance for various functional groups, minimizing the need for protecting groups. youtube.com
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene, a beta-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. youtube.com A key challenge in reactions involving aryl bromides is the potential for dehalogenation side reactions, which can be suppressed by additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org
Table 2: Generalized Heck Reaction Scheme
| Aryl Halide | Alkene | Catalyst/Base | Linkage Formed |
|---|
This table represents a generalized scheme for the Heck reaction.
Mitsunobu Reaction for Complex Derivative Synthesis
The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the dehydrative coupling of an alcohol with a pronucleophile, most commonly a carboxylic acid or a phenol. wikipedia.orgnih.gov The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com
A defining feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for controlling stereochemistry in the synthesis of complex molecules and natural products. nih.govorganic-chemistry.org In the context of synthesizing derivatives of this compound, this reaction can be employed to form complex ethers by coupling a phenolic hydroxyl group with a primary or secondary alcohol. organic-chemistry.orgtandfonline.com
The reaction mechanism is initiated by the nucleophilic attack of the triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic pronucleophile (the phenol), which subsequently participates in an SN2 reaction with the alcohol that has been activated by the phosphonium (B103445) species. wikipedia.orgyoutube.com
Table 3: Key Components of the Mitsunobu Reaction for Ether Synthesis
| Alcohol | Pronucleophile | Reagents | Product |
|---|
This table outlines the essential reactants for synthesizing an aryl ether via the Mitsunobu reaction.
The popularity of this reaction has spurred research into improving its practicality, including developing new reagents to simplify the removal of byproducts. youtube.com
Phenol Functionalization and Ring Construction Methodologies
The synthesis of substituted phenols, including those bearing trifluoromethyl or trifluoromethoxy groups, relies on a variety of foundational organic reactions that either introduce a hydroxyl group onto a pre-existing ring or construct the aromatic ring itself.
Hydrolysis of Diazonium Salts for Trifluoromethylated Phenols
The hydrolysis of aryl diazonium salts is a classical and direct method for the synthesis of phenols. nii.ac.jp This process typically involves treating an aromatic amine, such as m-trifluoromethylaniline, with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This salt is then heated in an aqueous solution, causing the diazonium group (-N₂⁺) to be replaced by a hydroxyl group (-OH) through hydrolysis.
While effective, this method can be hampered by the formation of tar-like byproducts and lower yields, especially on a larger scale. nii.ac.jpgoogle.com An improved process for synthesizing m-trifluoromethylphenol involves the slow, dropwise addition of the m-trifluoromethylaniline diazonium salt solution to boiling water that contains urea (B33335). google.com The urea acts to quench any excess nitrous acid, mitigating side reactions. This technique, combined with simultaneous steam distillation of the product, leads to a milder decomposition and significantly increases the total yield to over 90%. google.com
Table 4: Improved Conditions for m-Trifluoromethylphenol Synthesis via Diazonium Salt Hydrolysis
| Parameter | Condition |
|---|---|
| Reactant | m-Trifluoromethylaniline |
| Diazotization | NaNO2 / H2SO4 |
| Hydrolysis Additive | Urea |
| Hydrolysis Temperature | 98-102°C (Steam Distillation) |
Data sourced from patent CN101781174A. google.com
Dienone-Phenol Rearrangements for Substituted Phenols
The dienone-phenol rearrangement is a powerful acid-catalyzed reaction that converts 4,4-disubstituted cyclohexadienones into stable 3,4-disubstituted phenols. slideshare.netwikipedia.org This rearrangement is a valuable tool for preparing highly substituted phenolic compounds that may be difficult to access through other methods. slideshare.net
The reaction is typically initiated by treating the dienone with an acid, such as sulfuric acid in acetic anhydride (B1165640). pw.live The mechanism proceeds through the following key steps:
Protonation: The carbonyl oxygen of the dienone is protonated by the acid, generating a carbocation. pw.live
Carbocation Rearrangement: The positive charge is delocalized across the ring. In one of the resonance structures, the charge is adjacent to the highly substituted C4 carbon, prompting one of the substituent groups (R) to migrate to the adjacent C3 carbon. slideshare.netpw.live
Deprotonation: Loss of a proton from the hydroxyl group re-establishes the aromaticity of the ring, yielding the final 3,4-disubstituted phenol product. pw.live
The driving force for this rearrangement is the formation of a highly stable aromatic system. pw.live The migratory aptitude of the substituents at the C4 position can vary, influencing the reaction's outcome. wikipedia.org
Table 5: Relative Migratory Aptitude in Dienone-Phenol Rearrangements
| Migrating Group | Relative Tendency |
|---|---|
| Phenyl (or alkyl) | > Methyl |
| Vinyl | > Methyl |
This table shows general trends in substituent migration under acid-promoted conditions. wikipedia.org
Green Chemistry Principles in Phenolic O-Methylation and Related Transformations
In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for common chemical transformations like the O-methylation of phenols. Traditionally, this reaction has employed hazardous and toxic reagents such as dimethyl sulfate (B86663) or methyl halides. researchgate.netosti.gov
A leading green alternative is dimethyl carbonate (DMC), which is non-toxic and serves as both a reagent and a solvent. researchgate.netresearchgate.net The O-methylation of phenols using DMC can be carried out under basic conditions (e.g., using potassium carbonate) and often at elevated temperatures. researchgate.net To make the conditions milder, phase transfer catalysts (PTCs) can be introduced. These catalysts facilitate the reaction between the solid base and the liquid phenol, allowing for lower reaction temperatures and shorter reaction times. researchgate.net
Further advancements include the development of continuous-flow processes for O-methylation. acs.org These systems can offer improved efficiency, safety, and scalability compared to batch reactions. The selective methylation of the phenolic hydroxyl group is also an important strategy in other fields, such as in lignin (B12514952) processing, where it prevents undesirable repolymerization reactions by blocking the formation of reactive quinone methide intermediates. osti.gov
Table 6: Comparison of Methylating Agents for Phenols
| Methylating Agent | Toxicity/Hazards | Byproducts | Green Chemistry Alignment |
|---|---|---|---|
| Dimethyl Sulfate | Highly Toxic, Carcinogenic | Sulfuric Acid Salts | Poor |
| Methyl Halides (e.g., MeI) | Toxic, Alkylating Agents | Halide Salts | Poor |
Chemical Reactivity and Mechanistic Investigations of 3 4 Trifluoromethoxyphenyl Phenol Systems
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group of 3-(4-Trifluoromethoxyphenyl)phenol is a key determinant of its chemical reactivity, participating in a variety of reactions typical of phenols. These include electrophilic aromatic substitution, oxidation, and condensation reactions. The electronic properties of the hydroxyl group, specifically its ability to donate electron density to the aromatic ring through resonance, significantly influence the regioselectivity and rate of these transformations.
Electrophilic Aromatic Substitution Directing Effects
The hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgtutorchase.com It donates electron density into the benzene (B151609) ring through resonance, which stabilizes the intermediate arenium ion formed during the reaction. byjus.com This electron-donating effect increases the nucleophilicity of the aromatic ring, making phenols much more reactive than benzene towards electrophiles. fiveable.me
The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the -OH group. byjus.comchemistrysteps.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is delocalized onto the oxygen atom when the electrophile attacks at the ortho or para position, providing extra stability. lkouniv.ac.in In the case of this compound, this directing effect would favor substitution at positions 2, 4, and 6 of the phenolic ring.
Common electrophilic aromatic substitution reactions that phenols undergo include:
Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst, to yield polyhalogenated products. byjus.com For instance, phenol (B47542) reacts with bromine water to give a white precipitate of 2,4,6-tribromophenol. byjus.comnumberanalytics.com
Nitration: Treatment of phenol with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com
Sulfonation: The reaction of phenol with sulfuric acid can lead to the formation of o- and p-phenolsulfonic acids.
Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can sometimes coordinate with the hydroxyl group, deactivating the ring. fiveable.me
The presence of the 4-trifluoromethoxyphenyl group at the 3-position will sterically and electronically influence the substitution pattern on the phenolic ring.
Oxidation and Reduction Pathways
Phenols can be oxidized to form quinones. libretexts.orgtutorchase.com Unlike alcohols, the oxidation of phenols does not occur at the hydroxyl-bearing carbon. libretexts.org Instead, it results in the formation of a 1,4-benzoquinone (B44022) or a 1,2-benzoquinone. A common reagent used for this transformation is Fremy's salt (potassium nitrosodisulfonate). libretexts.org For example, phenol can be oxidized to benzoquinone. youtube.com These quinones are part of reversible redox systems and can be reduced back to hydroquinones by reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org This redox cycling is crucial in biological systems, such as in the function of ubiquinones (B1209410) (coenzyme Q) in cellular respiration. libretexts.org
The oxidation of this compound would be expected to yield the corresponding quinone derivative. The trifluoromethoxy group is generally resistant to oxidation. beilstein-journals.orgd-nb.info
Reduction of the phenolic ring itself is possible under certain conditions, such as catalytic hydrogenation, but this typically requires high pressures and temperatures and is not a common transformation for simple phenols.
Condensation and Coupling Reactions
The phenolic hydroxyl group can participate in various condensation and coupling reactions.
Esterification: Phenols can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. tutorchase.com
Ether Synthesis (Williamson Ether Synthesis): After deprotonation to the more nucleophilic phenoxide ion, phenols can react with alkyl halides to form ethers. chemistrysteps.com
Coupling Reactions: Phenols and their derivatives are valuable substrates in modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, phenol derivatives can be used in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net These reactions typically involve a palladium catalyst and are used to synthesize complex molecules, including biphenyl (B1667301) derivatives and other substituted aromatic compounds. rsc.org The Knoevenagel condensation, which forms a new C=C bond, is another important reaction type where phenolic compounds can be utilized. researchgate.net
Influence of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly impacts the electronic properties and reactivity of the aromatic ring to which it is attached.
Electron-Withdrawing Effects and Aromatic Deactivation
The trifluoromethoxy group is a strong electron-withdrawing group (EWG). mdpi.com This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the aromatic ring. vaia.comnih.gov This withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene. beilstein-journals.orgmasterorganicchemistry.com For example, trifluoromethoxybenzene undergoes nitration more slowly than benzene. beilstein-journals.orgd-nb.info
While the oxygen atom of the -OCF₃ group has lone pairs that can donate electron density to the ring via resonance (+M effect), this effect is significantly diminished by the strong electron-withdrawing nature of the CF₃ group. beilstein-journals.orgd-nb.info The net effect is that the -OCF₃ group deactivates the ring. This deactivation is also observed in other fluorinated groups like the trifluoromethyl (-CF₃) group. vaia.commasterorganicchemistry.com
The electron-withdrawing nature of the trifluoromethoxy group also increases the acidity of the phenolic hydroxyl group in this compound compared to unsubstituted phenol. beilstein-journals.orgd-nb.info Electron-withdrawing groups stabilize the resulting phenoxide ion, making the proton easier to remove. numberanalytics.comchemrxiv.org
Regioselectivity in Electrophilic Substitution Reactions
However, there is often a strong preference for para substitution. beilstein-journals.orgd-nb.info This is due to a combination of steric hindrance at the ortho position and the electronic effects of the group. nih.gov The trifluoromethyl group (-CF₃), a related electron-withdrawing group, is a meta-director. vaia.com This is because it lacks the resonance-donating ability of the oxygen in the -OCF₃ group and its strong inductive effect destabilizes the ortho and para intermediates more than the meta intermediate. lkouniv.ac.invaia.com
Therefore, in an electrophilic substitution reaction on the trifluoromethoxy-substituted ring of this compound, the incoming electrophile would be directed primarily to the position para to the -OCF₃ group (position 4'), assuming it is unsubstituted, and to a lesser extent to the positions ortho to the -OCF₃ group (positions 3' and 5').
Stability Profile Towards Various Reagents (Acids, Bases, Organometallics, Oxidizing/Reducing Agents)
Acid and Base Stability:
The phenolic hydroxyl group is the most reactive site in the molecule in the presence of acids and bases. Phenols are weakly acidic and will react with strong bases to form phenoxide ions. The acidity of the phenol is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the phenol by stabilizing the resulting phenoxide ion through delocalization of the negative charge. libretexts.orgsips.org.in The trifluoromethoxy group, being electron-withdrawing, is expected to increase the acidity of the phenolic proton in this compound compared to unsubstituted phenol. beilstein-journals.org
In strongly acidic conditions, the phenolic oxygen can be protonated, but the C-O bond of the trifluoromethoxy group is generally stable.
Reactivity with Organometallics:
The primary reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, is expected to occur at the acidic phenolic proton. This acid-base reaction would consume the organometallic reagent and generate the corresponding metal phenoxide. The trifluoromethoxy group is generally unreactive towards these reagents. beilstein-journals.org However, under specific conditions, directed ortho-metalation could potentially occur, although the acidity of the phenolic proton makes it the more likely site of initial reaction.
Stability towards Oxidizing and Reducing Agents:
Phenols can be oxidized to quinones under certain conditions. youtube.com For instance, oxidation with reagents like chromic acid can lead to the formation of benzoquinones. youtube.com Therefore, this compound is susceptible to oxidation at the phenol ring. Conversely, the aromatic rings are generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce alkenes. More forceful reduction conditions, such as Birch reduction, would be required to reduce the aromatic system. The trifluoromethoxy group itself is highly resistant to both oxidation and reduction. beilstein-journals.org
Summary of Stability:
| Reagent Type | Reactivity with this compound | Primary Site of Reaction |
| Acids | Protonation of phenolic oxygen | Phenolic -OH |
| Bases | Deprotonation to form phenoxide | Phenolic -OH |
| Organometallics | Acid-base reaction | Phenolic -OH |
| Oxidizing Agents | Oxidation of phenol to quinone-like structures | Phenol ring |
| Reducing Agents | Generally stable; harsh conditions for ring reduction | Aromatic rings |
Specific Reaction Mechanisms
Palladium-Catalyzed Coupling Mechanisms (Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura and Heck reactions are prominent examples.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of a boronic acid derivative of one phenyl ring with a halide derivative of the other.
The catalytic cycle generally proceeds through three key steps: libretexts.orgsioc-journal.cn
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted trifluoromethoxyphenyl or phenol derivative) to form a Pd(II) intermediate. mdpi.com
Transmetalation: The organoboron species (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
The presence of the trifluoromethoxy group can influence the reactivity of the aryl halide, and the phenolic group may require protection prior to the coupling reaction to avoid side reactions.
Heck Reaction:
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com While not the most direct route to a biaryl structure like this compound, it could be used to synthesize precursors. For instance, a trifluoromethoxyphenyl halide could be coupled with a protected vinylphenol derivative.
The mechanism of the Heck reaction also involves a palladium catalytic cycle, but with some differences from the Suzuki-Miyaura reaction. It includes oxidative addition of the aryl halide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and then a β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.
Rearrangement Mechanisms (Dienone-Phenol)
The dienone-phenol rearrangement is a reaction where a cyclohexadienone rearranges to a phenol, typically under acidic conditions. wikipedia.orgpw.live This type of rearrangement is relevant in the context of potential side reactions or alternative synthetic pathways involving precursors to this compound that may have a dienone structure.
The general mechanism involves the following steps: pw.liveslideshare.netyoutube.com
Protonation: The carbonyl oxygen of the dienone is protonated by an acid, generating a carbocation.
Carbocation Rearrangement: A substituent on the dienone migrates to an adjacent carbon to form a more stable carbocation. The driving force for this rearrangement is the formation of a stable aromatic ring. pw.live
Deprotonation: Loss of a proton from the hydroxyl group restores the aromaticity and yields the final phenol product. pw.live
The specific migratory aptitude of different substituents can influence the outcome of the rearrangement. wikipedia.org While not a direct reaction of this compound itself, understanding this mechanism is crucial if dienone intermediates are involved in its synthesis or degradation pathways.
Single-Electron Transfer Processes in Trifluoromethylation
Single-electron transfer (SET) is a key mechanism in many trifluoromethylation reactions, which are used to introduce the CF3 group onto aromatic rings. While the subject compound has a trifluoromethoxy (-OCF3) group, understanding SET processes in the context of related trifluoromethylations provides insight into the reactivity of fluorinated compounds.
In a typical SET-mediated trifluoromethylation of a phenol, the reaction is often initiated by the generation of a trifluoromethyl radical (•CF3). nih.govcas.cn This can be achieved from various trifluoromethyl sources through reduction or oxidation.
A plausible mechanism involving a copper catalyst can be described as follows: nih.govbeilstein-journals.org
Radical Generation: A trifluoromethyl source, such as Togni's reagent or Umemoto's reagent, or a trifluoromethanesulfinate salt, reacts with a catalyst (e.g., a copper(I) species) and an initiator (like a peroxide) via a single-electron transfer to generate the •CF3 radical. nih.govbeilstein-journals.org
Radical Addition: The highly electrophilic •CF3 radical attacks the electron-rich phenol ring. This can proceed via a SET mechanism where the phenol is activated by the catalyst. nih.gov
Intermediate Formation and Rearomatization: The addition of the •CF3 radical forms a radical intermediate. Subsequent deprotonation and oxidation lead to the formation of the trifluoromethylated phenol and regeneration of the catalyst.
The efficiency and regioselectivity of such reactions are highly dependent on the reaction conditions, the nature of the trifluoromethyl source, and the catalyst system employed. nih.govbeilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, phenol (B47542), the aromatic protons appear as multiplets between δ 7.18-7.30 ppm and δ 6.78-6.94 ppm, while the hydroxyl proton presents as a broad singlet at δ 5.30 ppm. rsc.org For substituted phenols like 3-methylphenol and 4-methylphenol, the aromatic proton signals are shifted slightly depending on the substituent's position. rsc.org In the case of 3-(4-Trifluoromethoxyphenyl)phenol, the spectrum would be expected to show distinct signals for the protons on both phenyl rings, with their chemical shifts and coupling patterns revealing their connectivity. The hydroxyl proton would also be present, likely as a broad singlet.
Table 1: Representative ¹H NMR Data for Related Phenolic Compounds
| Compound | Aromatic Protons (ppm) | Hydroxyl Proton (ppm) | Other Protons (ppm) |
| Phenol rsc.org | 7.18-7.30 (m, 2H), 6.78-6.94 (m, 3H) | 5.30 (s, br, 1H) | |
| 3-Methylphenol rsc.org | 7.13 (t, 1H), 6.62-6.75 (m, 3H) | 4.98 (s, br, 1H) | 2.25 (s, 3H, CH₃) |
| 4-Methylphenol rsc.org | 7.03 (d, 2H), 6.75 (d, 2H) | 4.17 (s, br, 1H) | 2.25 (s, 3H, CH₃) |
| 3-Methoxyphenol rsc.org | 7.13 (t, 1H), 6.41-6.50 (m, 3H) | 5.34 (s, 1H) | 3.77 (s, 3H, OCH₃) |
| 4-Trifluoromethylphenol chemicalbook.com | 7.53 (d), 6.95 (d) | 10.29 (s) | |
| 3-Trifluoromethylphenol chemicalbook.com | 7.0-7.5 (m) | - |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. For phenol, the carbon atoms of the benzene (B151609) ring show four distinct signals due to symmetry, with the carbon bearing the hydroxyl group appearing at δ 155.4 ppm. rsc.orgdocbrown.info The other aromatic carbons resonate at δ 129.5, 120.6, and 115.2 ppm. rsc.org In this compound, one would expect to see twelve distinct signals for the aromatic carbons, unless there is coincidental overlap. The trifluoromethoxy group (CF₃O-) will influence the chemical shifts of the carbons on the phenyl ring to which it is attached. Furthermore, the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. For instance, in 1-(4-(trifluoromethyl)phenyl)ethanone, the CF₃ carbon appears as a quartet with a coupling constant (J) of 271 Hz. rsc.org
Table 2: Representative ¹³C NMR Data for Related Phenolic and Trifluoromethyl Compounds
| Compound | C-OH (ppm) | Aromatic Carbons (ppm) | CF₃ Carbon (ppm) | Other Carbons (ppm) |
| Phenol rsc.org | 155.4 | 129.5, 120.6, 115.2 | ||
| 3-Methylphenol rsc.org | 154.3 | 139.2, 129.5, 122.6, 115.3, 112.4 | 20.9 (CH₃) | |
| 4-Methylphenol rsc.org | 155.7 | 132.2, 130.3, 116.3 | 21.4 (CH₃) | |
| 3-Methoxyphenol rsc.org | 155.6 | 161.2, 131.5, 105.2, 104.5, 102.2 | 55.3 (OCH₃) | |
| 4-Trifluoromethylphenol chemicalbook.com | - | 159.2, 127.3 (q), 124.2 (q), 115.8 | 122.5 (q) | |
| 3-(Trifluoromethoxy)phenol chemicalbook.com | 156.4 | 150.7 (q), 130.9, 118.9, 113.1, 112.5 | 120.7 (q) |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. wikipedia.org The chemical shift of the trifluoromethoxy group in this compound is expected to appear as a singlet in the ¹⁹F NMR spectrum, typically in the range of -50 to -70 ppm relative to CFCl₃. wikipedia.org For example, the trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)ethanone appears at -58.25 ppm. rsc.org Long-range couplings between the fluorine atoms and protons on the aromatic ring can sometimes be observed, providing additional structural information. wikipedia.org
Table 3: Representative ¹⁹F NMR Data for Related Trifluoromethyl Compounds
| Compound | Chemical Shift (ppm) |
| 1-(2-(Trifluoromethyl)phenyl)ethanone rsc.org | -58.25 (s, 3F) |
| 2-Methoxy-3-(trifluoromethyl)pyridine rsc.org | -64.03 (s, 3F) |
| 5-Chloro-2-(trifluoromethyl)pyrimidine rsc.org | -70.04 (s, 3F) |
| 4-Methoxy-2-(trifluoromethyl)pyrimidine rsc.org | -71.09 (s, 3F) |
The synthesis of this compound often involves a Suzuki coupling reaction, which utilizes boronic acid precursors such as (4-(trifluoromethoxy)phenyl)boronic acid and 3-hydroxyphenylboronic acid. Boron-11 NMR (¹¹B NMR) is an effective tool for characterizing these precursors. nih.gov The chemical shift in ¹¹B NMR is sensitive to the hybridization of the boron atom. mdpi.com Trigonal (sp²) boronic acids typically resonate in the range of 27-33 ppm, while tetrahedral (sp³) boronate esters formed by reaction with diols show upfield shifts. sdsu.edursc.org For example, phenylboronic acid shows a signal at around 28.0 ppm in CDCl₃. rsc.org
Table 4: Representative ¹¹B NMR Data for Phenylboronic Acids and Esters
| Compound | Chemical Shift (ppm) | Solvent |
| Phenylboronic acid rsc.org | 28.0 | CDCl₃ |
| 4-Methoxyphenylboronic acid ester rsc.org | 28.3 | CDCl₃ |
| 3,4,5-Trifluorophenylboronic acid ester rsc.org | 27.1 | CDCl₃ |
| Boroxine of 4-bromophenylboronic acid rsc.org | 17.0 | (CD₃)₂SO |
| Boroxine of 4-methoxycarbonylphenylboronic acid rsc.org | 28.0 | CDCl₃ |
HSQC is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is invaluable for unambiguously assigning the proton and carbon signals in the spectrum of this compound. The HSQC spectrum would display cross-peaks connecting the signals of each proton to the carbon it is bonded to. This helps to resolve ambiguities that may arise from overlapping signals in the one-dimensional spectra. For complex molecules like lignin (B12514952), which contains phenolic moieties, HSQC is crucial for identifying specific substructures. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For phenol, characteristic vibrational modes include the O-H stretching, O-H in-plane bending, C-O stretching, and various phenyl ring vibrations. ijaemr.com The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is usually observed around 1200-1300 cm⁻¹. ijaemr.com In this compound, one would also expect to see strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group, typically in the range of 1100-1300 cm⁻¹, which may overlap with other vibrations. The phenyl ring vibrations, such as C=C stretching, occur in the 1400-1600 cm⁻¹ region. ijaemr.com
Table 5: Characteristic Vibrational Frequencies for Phenol and Related Structures
| Vibration | Frequency Range (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=C Stretch (aromatic) | 1400-1600 |
| O-H In-plane Bend | ~1200-1400 |
| C-O Stretch | ~1200-1300 |
| C-F Stretch (in CF₃O) | ~1100-1300 |
| C-H Out-of-plane Bend | 650-900 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a phenol derivative such as this compound, the FT-IR spectrum is expected to show characteristic absorption bands.
General characteristic vibrational modes for substituted phenols include:
A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, which can be influenced by hydrogen bonding. docbrown.infoupi.edu
C-O stretching vibrations, usually appearing in the 1260-1000 cm⁻¹ range. docbrown.info
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info
The trifluoromethoxy (-OCF₃) group would exhibit strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.
While FT-IR spectra for related compounds like 4-(trifluoromethyl)phenol (B195918) are available, specific experimental data and detailed peak assignments for this compound are not readily found in the public domain. researchgate.net
Interactive Data Table: Expected FT-IR Vibrational Modes for Phenolic Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Phenolic C-O | C-O Stretch | 1260-1000 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1100-1300 (strong) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to clearly show the aromatic ring vibrations. As with FT-IR, specific Raman spectral data for this compound is not currently available in published literature.
X-ray Diffraction (XRD) Studies
XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Analysis for Molecular and Crystal Structures
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This would provide definitive information on its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. The analysis would reveal the dihedral angle between the two phenyl rings, which is a key structural parameter. For similar biaryl compounds, this angle is influenced by steric hindrance and crystal packing forces. While crystal structures of many related phenol derivatives have been determined, a published crystal structure for this compound could not be located. researchgate.netnih.gov
Interactive Data Table: Illustrative Crystal Data for a Hypothetical Phenolic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. mdpi.com DFT calculations are used to determine the optimized geometry, electronic structure, and various reactivity descriptors.
The electronic structure, determined from the optimized geometry, describes the distribution of electrons within the molecule. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which significantly influences the electron density of the attached phenyl ring. mdpi.com This electronic perturbation, in turn, affects the properties of the entire molecule, including the acidity of the phenolic hydroxyl group.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenol (B47542) (Note: This is an illustrative table based on typical values from DFT calculations on similar molecules, not specific data for 3-(4-Trifluoromethoxyphenyl)phenol.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-O (Phenol) | 1.36 Å |
| Bond Length | O-H (Phenol) | 0.97 Å |
| Bond Length | C-O (Ether) | 1.37 Å |
| Bond Length | C-CF3 | 1.45 Å |
| Bond Angle | C-O-H | 109.0° |
| Dihedral Angle | Phenyl-Phenyl | ~40-50° |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In contrast, a large gap indicates high stability and lower reactivity. nih.gov For this compound, the electron-withdrawing -OCF3 group and the electron-donating -OH group on separate rings create a complex electronic environment. DFT calculations on similar molecules, like 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, show a calculated band gap of 4.076 eV, classifying it as a "hard" molecule with relatively high stability. nih.gov For molecules containing a trifluoromethoxy group, LUMO levels are generally destabilized. semanticscholar.org The HOMO is typically localized on the phenol ring, the more electron-rich part of the molecule, while the LUMO may be distributed across the trifluoromethoxyphenyl ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2
These parameters provide a quantitative measure of the molecule's reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Schiff Base (Data for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol from nih.gov)
| Parameter | Value |
| EHOMO | -6.2064 eV |
| ELUMO | -2.1307 eV |
| Energy Gap (ΔE) | 4.076 eV |
| Ionization Potential (I) | 6.2064 eV |
| Electron Affinity (A) | 2.1307 eV |
| Chemical Hardness (η) | 2.038 eV |
| Electronegativity (χ) | 4.1685 eV |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ajchem-a.com It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.netwolfram.com
For this compound, the MEP map would show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. scienceopen.com The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). The trifluoromethoxy group, being strongly electron-withdrawing, would create a region of lower electron density on its attached phenyl ring compared to the phenol ring. mdpi.com The fluorine atoms of the -OCF3 group would also show negative potential. This analysis helps predict how the molecule will interact with other molecules, including biological receptors or reactants. researchgate.net
Semi-Empirical Methods (AM1, PM3) for Molecular Property Prediction
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), are based on Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.deucsb.edu This makes them significantly faster than DFT or ab initio methods, allowing for the rapid estimation of properties for large molecules. ucsb.edu
These methods are particularly useful for initial conformational searches and for calculating bulk properties like heats of formation. uni-muenchen.de PM3, a reparameterization of AM1, often provides better predictions for hydrogen bonds. ucsb.edu While less accurate for detailed electronic structure analysis compared to DFT, AM1 and PM3 can be valuable for screening large numbers of related compounds or for providing initial geometries for higher-level calculations. The accuracy of these methods is highest when applied to molecules similar to those used in their parameterization sets. ucsb.edu
Ab Initio Methods (MP2, MP4) and Higher-Level DFT for Substituent Effects
Ab initio methods, such as Møller-Plesset perturbation theory (MP2 and MP4), and higher-level DFT functionals (e.g., M06-2X) provide more accurate ways to account for electron correlation, which is often crucial for describing non-covalent interactions and subtle substituent effects. While computationally more demanding, these methods are employed to refine energies and investigate reaction mechanisms where DFT might be insufficient.
A study on p-substituted phenoxides used both B3LYP and MP2 methods to investigate substituent effects on gas-phase reactions, demonstrating the utility of higher-level methods in validating DFT results. nih.gov The study found that the nucleophilicity of the phenoxide decreases with the increasing electron-withdrawing power of the substituent. nih.gov For this compound, the -OCF3 group is a strong deactivating, meta-directing substituent on its ring, and its electronic influence across the molecule can be precisely quantified using these advanced computational techniques. Comparing results from methods like MP2 with B3LYP can provide a more robust understanding of the electronic communication between the two aromatic rings.
Theoretical Studies of Acid-Base Properties and Electron Density Distribution
The acidity of the phenolic proton (pKa) is one of the most important chemical properties of this compound. Theoretical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction in a solvent. nih.gov Various computational protocols exist, often combining DFT calculations with a continuum solvation model (like PCM or SMD) and sometimes including explicit solvent molecules to improve accuracy. nih.govmdpi.com
The electron-withdrawing nature of the 4-trifluoromethoxy substituent is expected to increase the acidity of the phenol (i.e., lower its pKa) compared to unsubstituted phenol (experimental pKa ≈ 9.99). nih.gov This is because the -OCF3 group helps to stabilize the resulting phenoxide anion through its inductive effect, delocalizing the negative charge. Studies on related trifluoromethylphenols have shown that substituent position significantly impacts reactivity. rsc.org Computational studies on a wide range of substituted phenols have achieved high accuracy, with mean absolute errors often below 0.5 pKa units, validating the predictive power of these methods. nih.govmdpi.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to study electron density distribution. researchgate.net It analyzes the delocalization of electron density from filled bonding or lone-pair orbitals to empty anti-bonding orbitals. For this compound, NBO analysis would quantify the delocalization of the oxygen lone pairs into the phenyl ring and the extent of the electronic influence of the -OCF3 group, providing a detailed picture of the resonance and inductive effects at play. researchgate.net
Quantum Chemical Insights into Reaction Mechanisms and Pathways
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively available in the public domain, a wealth of computational research on substituted phenols provides a strong basis for understanding its likely reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, determining transition state geometries, and calculating activation energies. researchgate.netresearchgate.netresearchgate.net These theoretical investigations offer deep insights into how the electronic structure of a molecule dictates its chemical behavior.
For phenolic compounds, computational studies often focus on several key areas:
O-H Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl group is a critical parameter that indicates the ease of forming a phenoxyl radical. This is a primary step in many antioxidant and oxidation reactions.
Reaction Pathways with Radicals: The interaction of phenols with various radicals, such as the hydroxyl radical (•OH), is frequently modeled to understand degradation and antioxidant mechanisms. These studies map out the potential energy surface for different reaction pathways, such as hydrogen atom abstraction or radical addition to the aromatic ring. researchgate.netresearchgate.netresearchgate.net
Electrophilic Substitution: Quantum chemical calculations can predict the most likely sites for electrophilic attack on the phenol ring by analyzing the distribution of electron density and the stability of the resulting intermediates.
Acid-Base Chemistry: Theoretical methods are used to accurately predict the acidity (pKa) of phenols, which is crucial for understanding their behavior in different chemical environments. calstate.edu
Influence of the 4-Trifluoromethoxyphenyl Substituent
The 4-trifluoromethoxyphenyl group at the 3-position of the phenol ring is expected to significantly influence its reactivity. The trifluoromethoxy (-OCF₃) group is known to be a strong electron-withdrawing group, primarily through a powerful inductive effect (-I) that is not significantly offset by resonance donation (+R) from the oxygen atom due to the highly electronegative fluorine atoms.
A computational analysis of trifluoromethoxyphenols has shown that the inductive effect is predominant. calstate.edu This strong electron-withdrawing nature affects the phenol moiety in several ways:
Increased Acidity: The electron-withdrawing substituent stabilizes the phenoxide anion formed upon deprotonation, thus lowering the pKa of the hydroxyl group compared to unsubstituted phenol (pKa ≈ 10). A computational study calculated the pKa of m-trifluoromethoxyphenol to be 9.12, indicating a significant increase in acidity. calstate.edu
Modified O-H Bond Dissociation Enthalpy: Electron-withdrawing groups generally increase the O-H BDE. nih.gov This is because they destabilize the resulting phenoxy radical through polar effects. nih.gov This would suggest that this compound may be a less effective radical scavenger via the hydrogen atom transfer mechanism compared to electron-rich phenols.
Potential Reaction Pathways
Based on studies of analogous compounds, several reaction pathways can be postulated for this compound.
Oxidation and Radical Reactions:
The oxidation of phenols can proceed through different mechanisms, including hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). acs.org In the presence of oxidizing species like hydroxyl radicals, the reaction is likely to be initiated by either hydrogen abstraction from the -OH group to form a phenoxyl radical, or by addition of the radical to the aromatic ring. researchgate.net DFT calculations on phenol itself show that OH addition to the ortho and para positions is kinetically favored over hydrogen abstraction. researchgate.netresearchgate.netresearchgate.net For this compound, the directing effects of the hydroxyl group would favor addition at positions 2, 4, and 6 of the phenol ring.
Table 1: Representative Calculated Activation Energies for Phenol + •OH Reaction in Water (Analogous System)
| Reaction Pathway | Activation Energy (kJ/mol) |
| •OH addition to ortho-position | Data not available in this format |
| •OH addition to meta-position | Data not available in this format |
| •OH addition to para-position | Data not available in this format |
| H-abstraction from -OH group | Data not available in this format |
Note: This table is illustrative of the type of data generated in computational studies of phenol reactions. The values are based on general findings for phenol and would need to be specifically calculated for this compound.
Defluorination Mechanisms:
Recent computational studies on trifluoromethylphenols (TFMPs) have revealed a spontaneous defluorination pathway that is highly dependent on the position of the substituent. rsc.org These studies showed that ortho- and para-TFMPs can undergo defluorination via an E1cb-type mechanism following deprotonation to the phenolate (B1203915). rsc.org The negative charge of the phenolate is delocalized, which facilitates the elimination of a fluoride (B91410) ion. rsc.org Crucially, 3-TFMP was found to be resistant to this defluorination pathway because the negative charge of the phenolate cannot be delocalized to the carbon bearing the CF₃ group to drive the elimination. rsc.org While the -OCF₃ group of this compound is on a separate ring, this highlights the critical role that quantum chemical calculations play in predicting and explaining substituent-position-dependent reactivity and degradation pathways.
Table 2: Summary of Theoretical Findings for Substituted Phenol Reactivity
| Property | Influence of Electron-Withdrawing Group (e.g., -OCF₃) | Relevant Research Findings |
| pKa | Decreases (Acidity Increases) | The calculated pKa of m-trifluoromethoxyphenol is lower than that of phenol, indicating the dominance of the inductive effect. calstate.edu |
| O-H Bond Dissociation Enthalpy (BDE) | Increases | Electron-withdrawing groups destabilize the phenoxy radical via polar effects, thus increasing the BDE. nih.gov |
| Reactivity towards Electrophiles | Decreases (Ring is Deactivated) | The strong inductive effect withdraws electron density from the aromatic ring. |
| Radical Scavenging (via HAT) | Likely Decreased | A higher O-H BDE makes hydrogen atom transfer less favorable. nih.govnih.gov |
| Degradation/Elimination Reactions | Highly position-dependent | The ability of the phenolate to delocalize charge to the substituent is key for certain elimination pathways, as seen in TFMPs. rsc.org |
Synthesis of Complex Derivatives and Advanced Analogues
Design and Synthesis of New Building Blocks Incorporating the 3-(4-Trifluoromethoxyphenyl)phenol Moiety
The creation of novel derivatives often begins with the strategic functionalization of the parent this compound molecule. This core can be modified at several positions to generate a library of building blocks for further elaboration. Key strategies involve reactions targeting the hydroxyl group or the aromatic rings.
The phenolic hydroxyl group is a prime site for modification. It can be readily converted into a variety of other functional groups. For instance, alkylation or acylation reactions can introduce diverse side chains. researchgate.net More complex modifications include the synthesis of trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives, which can be achieved through epoxide ring-opening with amino-containing compounds. researchgate.net This approach allows for the construction of peptidomimetic structures, which are valuable in drug discovery. researchgate.net
Another key strategy is the direct functionalization of the aromatic rings. Modern organometallic methods are employed to prepare regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic compounds, which serve as valuable building blocks. researchgate.net For example, the synthesis of 3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzoic acid provides a bifunctional building block ready for further derivatization, such as in the construction of complex heterocyclic systems. chemicalregister.com
The table below illustrates some of the building blocks that can be synthesized from or used to construct derivatives of the this compound moiety.
| Parent Compound | Reaction Type | Resulting Building Block/Derivative | Potential Application |
| This compound | Alkylation/Acylation | Aryl ethers/esters | Varied, depending on the introduced group |
| This compound | Epoxidation & Ring Opening | Hydroxyethylamine derivatives | Peptidomimetics, enzyme inhibitors researchgate.net |
| 4-(Trifluoromethoxy)aniline | Diazotization & Coupling | Azo-dyes and intermediates | Chemical synthesis |
| 4-(Trifluoromethoxy)bromobenzene | Suzuki/Ullmann Coupling | Biaryl systems | Advanced materials, drug scaffolds |
| 3-Bromo-5-hydroxybenzoic acid | Multi-step synthesis | 3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzoic Acid chemicalregister.com | Advanced intermediates for drug discovery chemicalregister.com |
Strategies for Constructing Multi-Substituted Aryl Systems
Constructing multi-substituted aryl systems that feature the this compound core requires sophisticated synthetic strategies. Cross-coupling reactions are among the most powerful tools for this purpose. The Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the precise installation of various substituents onto the aromatic rings.
For example, a common approach involves the coupling of a boronic acid or ester derivative of one aromatic ring with a halide-substituted partner. The synthesis of this compound itself can be achieved via a Suzuki coupling between 3-hydroxyphenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene. To build more complex, multi-substituted systems, this strategy can be extended. For example, a di-halogenated derivative of one of the rings could undergo sequential, site-selective cross-coupling reactions to introduce different substituents.
Recent advancements have also focused on the development of twisted dibenzocarbazoles, which are synthesized through a PTSA·H2O-catalyzed annulation between indole (B1671886) derivatives and 1,4-dicarbonyl compounds. acs.org This methodology provides a route to structurally complex, fused heterocyclic systems that can incorporate the trifluoromethoxyphenyl motif. acs.org
The table below outlines several strategies for the synthesis of multi-substituted aryl systems.
| Reaction Strategy | Reactants | Product Type | Key Features |
| Suzuki Coupling | Aryl boronic acid and Aryl halide | Biaryl system | Versatile, high-yielding, tolerant of many functional groups. |
| Buchwald-Hartwig Amination | Aryl halide and Amine | N-Aryl amine | Forms C-N bonds, crucial for many biologically active molecules. |
| Aza-Wittig Reaction | Iminophosphoranes | Fused heterocycles | Mild conditions, allows for the synthesis of complex nitrogen-containing rings. researchgate.net |
| Catalyzed Annulation | Indole derivatives and 1,4-dicarbonyls | Twisted carbazoles | Creates sterically hindered, electrochemically active structures. acs.org |
Development of Trifluoromethylated Phenyl-Containing Scaffolds for Chemical Exploration
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov Consequently, there is significant interest in developing diverse molecular scaffolds that incorporate trifluoromethylated phenyl rings.
One successful approach is the use of "click chemistry," specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from trifluoromethyl propargylamines and various azides, yielding novel peptidomimetic scaffolds. nih.gov
Another area of development is the synthesis of trifluoromethylated N-fused heterocycles. acs.org Flow chemistry techniques have been developed to improve upon traditional batch methods, allowing for a more efficient and scalable synthesis of these valuable compounds from simple amines and trifluoroacetic anhydride (B1165640) (TFAA). acs.org These heterocyclic scaffolds are highly sought after in drug discovery programs.
Furthermore, research into the synthesis of trifluoromethylated hydroxyethylamine-based scaffolds has yielded promising results. researchgate.net These structures can be generated through the ring-opening of epoxides and have been shown to be effective inhibitors of enzymes such as BACE1. researchgate.net The strategic incorporation of trifluoromethyl groups into these and other scaffolds, such as pyrazoles and indoles, continues to be a productive area of research for the discovery of new therapeutic agents. nih.govrsc.orgmdpi.com
The following table provides examples of trifluoromethylated scaffolds and the synthetic methods used to produce them.
| Scaffold Type | Synthetic Method | Starting Materials | Significance |
| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition nih.gov | Trifluoromethyl propargylamines, Azides | Creates new peptidomimetic structures with potential biological activity. nih.gov |
| N-Fused Heterocycles | Flow chemistry, dehydrative cyclization acs.org | Amines, Trifluoroacetic anhydride (TFAA) | Efficient and scalable route to medicinally relevant heterocyclic cores. acs.org |
| Hydroxyethylamine (HEA) Derivatives | Epoxide ring-opening researchgate.net | Chiral sulfinyl imines, Vinylmagnesium bromide | Provides access to potent enzyme inhibitors. researchgate.net |
| Pyrazole (B372694) Derivatives | Vilsmeier-Haack reaction nih.gov | Acetophenones, Hydrazines | Yields compounds with potent antimicrobial properties. nih.gov |
| (Z)-α-Trifluoromethyl Alkenyl Triflates | Triflation of ketones acs.org | Trifluoromethyl ketones | Versatile building block for various trifluoromethylated derivatives. acs.org |
Applications in Advanced Materials Science and Chemical Research
Utilization as Chemical Building Blocks for Complex Molecule Synthesis
The structure of 3-(4-Trifluoromethoxyphenyl)phenol is a versatile scaffold, serving as a pivotal starting material or intermediate for the synthesis of more complex, high-value molecules. Its utility as a building block is particularly prominent in the pharmaceutical industry. Phenol (B47542) derivatives are recognized for their high potential as foundational components in the creation of bioactive natural products and polymers. epo.org
The trifluoromethylphenyl ether moiety is a key structural feature in various pharmacologically active compounds. For instance, related trifluoromethylphenols are essential intermediates in the synthesis of 3-(trifluoromethylphenoxy)-3-phenylpropylamines, a class of molecules that act as specific inhibitors of serotonin (B10506) uptake and are developed as psychotropic drugs for treating depression. google.com The synthesis of these complex amines relies on the reaction of a trifluoromethylphenol sodium salt with a suitable propylbenzene (B89791) derivative. google.com
Furthermore, the broader trifluoromethylphenyl ether structure is integral to the development of modern therapeutics. A notable example is a complex urea (B33335) derivative, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, which functions as a Raf kinase inhibitor for cancer treatment. bldpharm.com The synthesis of such molecules underscores the importance of fluorinated phenol building blocks in accessing novel and effective pharmaceutical agents. Chemical suppliers list various isomers and derivatives, such as 4-(trifluoromethoxy)phenol (B149201) and 4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenol, as readily available building blocks for research and development. bldpharm.comsemanticscholar.org
Role in the Synthesis of Functional Polymers
The incorporation of this compound or similar fluorinated monomers into polymer chains allows for the precise tuning of material properties, leading to the development of high-performance functional polymers.
The creation of polymers with high optical transparency is critical for applications in optics and electronics. A key strategy to enhance transparency is to suppress the natural tendency of polymer chains to pack into ordered, crystalline structures, which scatter light. The incorporation of bulky and irregularly shaped monomers like this compound is an effective method to achieve this. The non-planar structure of the trifluoromethoxyphenyl group disrupts regular chain packing, leading to amorphous polymers that allow light to pass through with minimal scattering.
Research into fluorinated polymers has demonstrated their excellent optical properties. For example, amorphous perfluorinated polymers such as Teflon™ AF, Hyflon® AD, and Cytop™ are known for their high transparency and are soluble in select fluorinated solvents. nih.gov Similarly, novel sulfur-containing all-organic polymers have been developed that exhibit high refractive indices and excellent optical transparency in the visible and near-infrared regions. nih.gov
High barrier polymers are essential for applications in food packaging, protective coatings, and the encapsulation of sensitive electronic devices like flexible organic light-emitting diodes (OLEDs). mdpi.com These materials must effectively prevent the permeation of gases such as oxygen and water vapor. The performance of a barrier polymer is largely determined by the efficiency of its polymer chain packing and the amount of free volume within the material. mdpi.com
Introducing fluorine-containing groups is a proven strategy for enhancing the barrier properties of polymers. mdpi.commdpi.com The strong polarity of the C-F bond, and by extension the -OCF3 group in this compound, can lead to stronger intermolecular interactions between polymer chains. This enhanced interaction results in tighter chain packing, which reduces the fractional free volume available for gas molecules to diffuse through. Studies on perfluorinated organic polymers and fluorinated polyurethanes have shown their potential in gas separation and barrier applications, attributable to the unique properties imparted by fluorine. mdpi.comzendy.iogoogle.com For instance, perfluorodioxolane-based polymers form thin, continuous films with extraordinary gas transport properties, making them attractive for gas separation membranes. nih.gov
The demand for polymers that can withstand extreme temperatures is driven by the aerospace, automotive, and electronics industries. The inherent strength of the carbon-fluorine (C-F) bond, which has a bond energy of approximately 480 kJ/mol, makes fluorinated polymers exceptionally resistant to thermal degradation. mdpi.comzendy.io
When this compound is incorporated into a polymer backbone, it significantly enhances the material's thermal stability. Research on various fluorinated polymers confirms this effect. For example, per-fluorinated organic polymers synthesized with fluorinated linkers exhibit thermal stability in the range of 350–500 °C. mdpi.com The table below summarizes the thermal properties of several high-temperature resistant fluorinated polymers, illustrating the impact of fluorine incorporation.
| Polymer Type | Synthesis Method | Key Fluorinated Monomer/Unit | Thermal Stability (Td5% or Td10%) | Reference |
| Fluorinated Aromatic Polyesters | Interfacial Polycondensation | 2-(4-trifluoromethylphenoxy)terephthalyl chloride | 472–523 °C (10% weight loss) | cymitquimica.com |
| Per-Fluorinated Organic Polymers | Nucleophilic Aromatic Substitution | Decafluorobiphenyl, Hexafluorobenzene | 350–500 °C | mdpi.com |
| Fluorinated Poly(aryl ether ketone)s | Nucleophilic Substitution | Trifluoromethyl-containing bisphenols | > 520 °C (5% weight loss) |
Applications in Specialty Chemical Production
Beyond its use in pharmaceuticals, this compound serves as a key precursor in the production of other specialty chemicals. These are often low-volume, high-value compounds designed for specific functions. For example, related fluorinated phenols like 3,4,5-trifluorophenol (B1223441) are important intermediates in the manufacture of liquid crystals. The rigid structure and unique electronic properties imparted by the fluorinated phenyl ring are desirable for molecules used in display technologies.
The synthesis of specialty chemicals often involves multi-step processes where the unique reactivity of the phenol group and the stability of the trifluoromethoxy group are exploited to build complex molecular architectures. Its role as a precursor to psychotropic drugs is another clear example of its application in producing high-value specialty chemicals. google.com
Use as Reagents and Tools in Organic Chemistry and Materials Science Laboratories
In a laboratory setting, this compound is a versatile reagent and tool for both synthetic chemists and materials scientists. It is commercially available and used in a variety of chemical reactions. bldpharm.com The phenolic hydroxyl group can be readily derivatized, for example, through etherification or esterification, allowing for its attachment to other molecules or surfaces.
In organic synthesis, compounds like 4-(Triphenylmethyl)phenol are used as protecting groups for alcohols and phenols, highlighting the utility of substituted phenols in complex synthetic pathways. In materials science, the compound serves as a monomer for creating novel polymers with tailored properties, such as those with high thermal stability or specific gas permeability. nih.govmdpi.com Its use in the electrochemical polymerization of thiophene (B33073) derivatives to create modified electrodes for chemical sensors further demonstrates its role as a tool for developing new functional materials.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 3-(4-trifluoromethoxyphenyl)phenol is a cornerstone for its widespread application. While classical methods like the Ullmann condensation and Suzuki-Miyaura coupling provide viable pathways, future research will likely focus on more sustainable and atom-economical approaches.
Traditional cross-coupling reactions for the synthesis of biaryl ethers often rely on palladium or copper catalysts. nih.govsigmaaldrich.com The Ullmann condensation, for instance, typically requires stoichiometric amounts of copper and harsh reaction conditions. nih.gov Modern iterations have seen the development of ligand-assisted copper-catalyzed reactions that proceed under milder conditions. nih.govrsc.org Similarly, palladium-catalyzed methods like the Suzuki-Miyaura coupling are effective for forming the biaryl linkage, but the focus is shifting towards greener alternatives. mdpi.com
Future research should prioritize the development of catalytic systems that minimize waste, utilize earth-abundant metals, and operate under milder conditions. The exploration of C-H activation strategies presents a particularly exciting frontier. nih.gov Direct arylation of the phenol (B47542) ring with a suitable 4-trifluoromethoxyphenylating agent would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.
Moreover, the principles of green chemistry, such as the use of renewable solvents and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be pivotal in developing truly sustainable synthetic routes to this compound and its derivatives. sigmaaldrich.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Catalyst/Reagent | Typical Conditions | Advantages | Future Research Focus |
| Ullmann Condensation | Copper (Cu) | High temperature, polar solvents | Well-established | Development of ligand-free or recyclable copper catalysts, lower reaction temperatures. nih.govnih.govrsc.org |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Base, phosphine (B1218219) ligands | High yields, good functional group tolerance | Development of water-soluble catalysts, ligandless systems, and lower catalyst loadings. mdpi.com |
| C-H Activation/Arylation | Rhodium (Rh), Palladium (Pd) | Oxidant, high temperature | Atom economy, reduced pre-functionalization | Catalyst development for improved regioselectivity and efficiency at lower temperatures. nih.gov |
Exploration of Unconventional Reactivity Profiles
The electronic properties of the trifluoromethoxy (-OCF3) group significantly influence the reactivity of the aromatic rings in this compound. The -OCF3 group is strongly electron-withdrawing, which deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). synquestlabs.combldpharm.com
Future research should systematically explore the reactivity of both aromatic rings. While the phenol ring is expected to undergo conventional electrophilic substitutions (e.g., halogenation, nitration, acylation) directed by the hydroxyl group, the influence of the distal trifluoromethoxyphenyl ether moiety on this reactivity warrants detailed investigation.
Conversely, the trifluoromethoxy-substituted ring is a prime candidate for SNAr reactions. bldpharm.comnih.govnih.gov The development of methodologies for the selective substitution of the trifluoromethoxy group or other leaving groups on that ring could open up avenues for further functionalization. This could involve the use of potent nucleophiles under carefully controlled conditions. The potential for concerted nucleophilic aromatic substitution mechanisms, which differ from the classical Meisenheimer complex pathway, also presents an intriguing area for computational and experimental exploration. psychoactif.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate its molecular structure, vibrational frequencies, and electronic properties. mdpi.comrsc.orgbohrium.com
Future computational studies should focus on several key areas:
Reactivity Prediction: DFT calculations can model the transition states of various reactions, providing insights into reaction mechanisms and predicting the regioselectivity of electrophilic and nucleophilic substitutions. This can guide the design of more efficient synthetic routes.
Property Prediction: The physicochemical properties of derivatives of this compound, such as acidity (pKa), lipophilicity (logP), and permeability, can be predicted using computational models. scilit.com This is particularly valuable for applications in medicinal chemistry and materials science.
Interaction Modeling: Computational methods can simulate the interactions of this compound and its derivatives with biological targets or within materials. This can aid in the design of new drugs or functional materials. u-tokyo.ac.jp
Table 2: Potential Applications of Computational Modeling for this compound Research
| Computational Method | Application | Predicted Properties/Outcomes | Relevant Research Findings |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, regioselectivity | DFT has been used to compare experimental and theoretical molecular structures and analyze frontier molecular orbitals. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Biological activity based on physicochemical properties | QSAR models are widely used in medicinal chemistry to predict the efficacy of drug candidates. |
| Molecular Dynamics (MD) Simulations | Materials Science | Conformation and packing in polymers or liquid crystals | MD simulations can provide insights into the dynamics and interactions of molecules in condensed phases. |
Integration into Emerging Materials Technologies
The unique properties conferred by the trifluoromethoxy group, such as high thermal stability and lipophilicity, make this compound an attractive building block for advanced materials.
Liquid Crystals: The rigid biaryl structure of this compound is a common motif in liquid crystal design. informahealthcare.com By incorporating this unit into larger molecules, it may be possible to create novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Polymers and OLEDs: Fluorinated polymers often exhibit desirable properties for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov The this compound moiety could be incorporated into polymer backbones or as a side chain to tune the electronic and physical properties of the resulting materials. Research on polymers containing 4-(trifluoromethoxy)phenyl groups has shown their potential as anodic materials in electrochromic devices. nih.gov
Advanced Coatings: The hydrophobic nature of the trifluoromethoxy group could be exploited in the development of water-repellent and anti-fouling coatings.
Future work in this area will involve the synthesis of polymers and macromolecules incorporating the this compound unit and the subsequent characterization of their material properties.
Design of Next-Generation Chemical Probes
The trifluoromethoxy group is increasingly recognized as a valuable substituent in medicinal chemistry and chemical biology. synquestlabs.comnih.gov It can serve as a bioisostere for other functional groups and can enhance metabolic stability and cell permeability. scilit.comu-tokyo.ac.jp
The scaffold of this compound presents a promising starting point for the design of novel chemical probes. The phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties.
Future research could focus on developing derivatives of this compound as:
Enzyme Inhibitors: The trifluoromethoxyphenyl group can engage in specific interactions with enzyme active sites. By modifying the phenolic portion of the molecule, it may be possible to design potent and selective inhibitors for various enzymes.
PET Imaging Agents: The introduction of a fluorine-18 (B77423) isotope into the molecule could lead to the development of new Positron Emission Tomography (PET) tracers for in vivo imaging of biological processes. mdpi.com The pyrazole (B372694) scaffold has been explored for developing such tracers. mdpi.com
Bioisosteric Scaffolds: The unique electronic and steric properties of the trifluoromethoxy group can be leveraged to design molecules that mimic the biological activity of other compounds with improved pharmacokinetic properties. scilit.comu-tokyo.ac.jp
The synthesis and biological evaluation of a library of derivatives based on the this compound core will be crucial for unlocking its full potential in chemical biology and drug discovery. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 3-(4-Trifluoromethoxyphenyl)phenol in laboratory settings?
Methodological Answer: A common approach involves nucleophilic aromatic substitution (NAS) using 4-trifluoromethoxyphenylboronic acid and 3-bromophenol under Suzuki-Miyaura coupling conditions. Key steps include:
- Catalytic System: Use Pd(PPh₃)₄ (0.1–1 mol%) and a base (e.g., Na₂CO₃) in a 3:1 toluene/water mixture at 80–100°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water yields >95% purity.
- Validation: Confirm structure via ¹⁹F NMR (δ ≈ -58 ppm for CF₃O group) and LC-MS (m/z 270.06 [M+H]⁺) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeation resistance to phenolic compounds) and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation: Work in a fume hood to minimize inhalation of dust/aerosols.
- Decontamination: Spills should be neutralized with 5% sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient aromatic rings. The trifluoromethoxy group’s strong electron-withdrawing effect (-I) directs substitution to the para position of the phenol ring.
- Activation Energy Analysis: Compare transition states for competing reaction pathways (e.g., meta vs. para substitution) using Gaussian 16. Higher activation barriers for meta substitution (~25 kcal/mol) rationalize observed regioselectivity .
Q. What strategies optimize the catalytic efficiency in cross-coupling reactions involving this compound?
Methodological Answer:
- Ligand Screening: Test bidentate ligands (e.g., XPhos, SPhos) to stabilize Pd(0) intermediates and reduce catalyst loading. XPhos improves yield from 65% to 88% in Kumada couplings .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates but may require higher temperatures (120°C).
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours (150°C, 300 W) while maintaining >90% yield .
Q. How do structural modifications of the trifluoromethoxy group affect the compound’s biological activity?
Methodological Answer:
- Comparative SAR Studies: Replace CF₃O with OCF₃, CF₃, or Cl groups and test antimicrobial activity (e.g., against S. aureus). The trifluoromethoxy group shows 4-fold higher potency (MIC = 8 µg/mL) due to enhanced lipophilicity (logP = 3.2 vs. 2.7 for OCF₃) .
- Enzyme Inhibition Assays: Use fluorescence polarization to measure binding affinity to cytochrome P450 enzymes. IC₅₀ values correlate with electron-withdrawing strength (CF₃O < OCF₃ < Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
